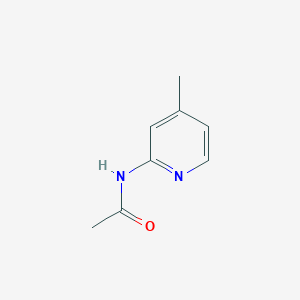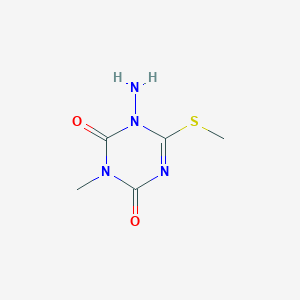
2,2-Dimethylbutyryl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves interactions with chlorosulfonic acid and other chlorinating agents, suggesting a pathway for synthesizing 2,2-Dimethylbutyryl chloride through similar reactions. For example, sterically hindered isomeric forms of dimethylbenzenesulfonyl chloride have been synthesized by the interaction with chlorosulfonic acid, providing a precedent for synthesizing chlorinated derivatives of complex organic molecules (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as dimethyltin chloride derivatives, showcases the use of X-ray diffraction to determine unit-cell dimensions and coordination around metal atoms. This method could be applied to 2,2-Dimethylbutyryl chloride to reveal its molecular configuration and electronic structure (Furue et al., 1970).
Chemical Reactions and Properties
Related research includes the study of chloride-dimethyl sulfoxide-ruthenium (III) complexes, indicating that 2,2-Dimethylbutyryl chloride could participate in complex formation and exhibit unique chemical behaviors in reactions, potentially forming sterically hindered structures (Alessio et al., 1991).
Physical Properties Analysis
The physical properties of chlorinated organic compounds, such as melting points, boiling points, and solubility, can often be inferred from the molecular structure and steric hindrance. Analysis of related compounds provides insights into how 2,2-Dimethylbutyryl chloride's physical properties might be assessed and predicted.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and its role in catalysis, can be extrapolated from the behavior of similar chlorinated compounds. Research into compounds like dimethylallylbenzyl ammonium chloride suggests methodologies for studying the reactivity and stability of 2,2-Dimethylbutyryl chloride (Sun Chuan-guo, 2005).
Applications De Recherche Scientifique
Application 1: Synthesis of 4α,5-Dihydro Simvastatin
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used as a reagent in the synthesis of 4α,5-Dihydro Simvastatin . Simvastatin is a drug sold under the trade name Zocor .
- Methods of Application: While the exact procedures may vary, the general process involves using 2,2-Dimethylbutyryl chloride as an acylating agent in a reaction to produce 4α,5-Dihydro Simvastatin .
- Results or Outcomes: The outcome of this process is the production of Simvastatin, a competitive inhibitor of HMG-CoA reductase . This drug is used to control elevated cholesterol levels in the body .
Application 2: Synthesis of Lovastatin Derivatives
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride can be used for the synthesis of lovastatin derivatives .
- Methods of Application: The compound acts as a reagent in the synthesis process . The exact procedures and technical details can vary depending on the specific derivative being synthesized .
- Results or Outcomes: The result is the production of various lovastatin derivatives . Lovastatin is a drug used to treat high cholesterol levels and to prevent cardiovascular disease .
Application 3: Agrochemical Synthesis
- Scientific Field: Agrochemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used in the synthesis of various agrochemicals .
- Methods of Application: The specific methods of application can vary widely depending on the particular agrochemical being synthesized .
- Results or Outcomes: The outcomes can include a range of agrochemical products, which are used in agriculture for various purposes such as pest control and crop yield enhancement .
Application 4: Production of Acylating Agents
- Scientific Field: Organic Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used in the production of acylating agents .
- Methods of Application: The compound can be used as a starting material in the synthesis of various acylating agents .
- Results or Outcomes: The result is a range of acylating agents, which are used in organic synthesis to introduce acyl groups into substrates .
Application 5: Synthesis of Specialty Chemicals
- Scientific Field: Industrial Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used in the synthesis of specialty chemicals .
- Methods of Application: The specific methods of application can vary widely depending on the particular specialty chemical being synthesized .
- Results or Outcomes: The outcomes can include a range of specialty chemicals, which have diverse applications in various industries .
Application 6: Production of Active Pharmaceutical Ingredients (APIs)
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is essential in the production of active pharmaceutical ingredients (APIs) .
- Methods of Application: The compound can be used as a starting material or intermediate in the synthesis of various APIs .
- Results or Outcomes: The result is a range of APIs, which are the active components in pharmaceutical drugs .
Application 7: Synthesis of Specialty Chemicals
- Scientific Field: Industrial Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used in the synthesis of specialty chemicals .
- Methods of Application: The specific methods of application can vary widely depending on the particular specialty chemical being synthesized .
- Results or Outcomes: The outcomes can include a range of specialty chemicals, which have diverse applications in various industries .
Application 8: Production of Acylating Agents
- Scientific Field: Organic Chemistry
- Summary of Application: 2,2-Dimethylbutyryl chloride is used in the production of acylating agents .
- Methods of Application: The compound can be used as a starting material in the synthesis of various acylating agents .
- Results or Outcomes: The result is a range of acylating agents, which are used in organic synthesis to introduce acyl groups into substrates .
Application 9: Pharmaceutical Industry Demand
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: There is a high demand for 2,2-Dimethylbutyryl chloride in pharmaceutical synthesis .
- Methods of Application: The compound can be used as a starting material or intermediate in the synthesis of various pharmaceuticals .
- Results or Outcomes: The result is a range of pharmaceutical products, which are used to treat various diseases .
Safety And Hazards
2,2-Dimethylbutyryl chloride is classified as a flammable liquid and can cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,2-dimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUYMIFFNTKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207274 | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbutyryl chloride | |
CAS RN |
5856-77-9 | |
| Record name | 2,2-Dimethylbutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ78Q3WJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)

